Product packaging for Imidazo[2,1-f][1,2,4]triazin-4-amine(Cat. No.:CAS No. 1363383-00-9)

Imidazo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B1404620
CAS No.: 1363383-00-9
M. Wt: 135.13 g/mol
InChI Key: UPNQEWDYUUWWGH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Imidazo[2,1-f]triazin-4-amine derivatives were first synthesized in the late 20th century as part of efforts to mimic purine nucleosides. Early work focused on their potential as adenosine deaminase (ADA) inhibitors, with the 3-β-D-ribofuranoside derivative identified as a structural analog of deaminoformycin. Patent filings from the 2010s, such as EP4008720A4 (2020), marked milestones in optimizing these compounds for Toll-like receptor (TLR) agonism, particularly targeting TLR7/8 for cancer immunotherapy. Advances in synthetic methodologies, including electrophilic N-amination and cyclization strategies, enabled scalable production of functionalized derivatives.

Significance in Heterocyclic Chemistry

The imidazo[2,1-f]triazine core combines aromatic stability with tunable reactivity:

  • Electronic Features : The triazine ring’s electron-deficient nature facilitates nucleophilic substitutions, while the imidazole moiety provides hydrogen-bonding capability.
  • Structural Versatility : Substitutions at positions 2, 6, and 7 allow modulation of physicochemical properties. For example, bromination at C7 enhances electrophilicity for cross-coupling reactions.

This dual functionality enables diverse applications, from enzyme inhibition to immune modulation. Comparative studies highlight its superiority over simpler triazines in binding affinity and metabolic stability.

Overview of Research Trends and Applications

Recent research prioritizes three domains:

  • Antiviral Agents : Derivatives like GS-5734 (remdesivir precursor) exploit the scaffold’s ability to mimic nucleosides, inhibiting viral RNA polymerases.
  • Oncology : TLR7/8 agonists, such as those disclosed in CN114057746B (2021), activate dendritic cells to enhance antitumor immunity.
  • Enzyme Inhibition : ADA and AMP deaminase inhibitors leverage the compound’s purine-like structure to disrupt nucleotide metabolism.

Table 1: Key Pharmacological Applications

Application Mechanism Example Derivative Source
Antiviral Therapy RNA polymerase inhibition C-ribosyl derivatives
Cancer Immunotherapy TLR7/8 agonism N-alkylated analogs
Enzyme Inhibition Competitive ADA binding 6-Methylsulfanyl variants

Scope and Objectives of the Review

This article evaluates:

  • Synthetic strategies for core functionalization
  • Structure-activity relationships (SAR) in therapeutic contexts
  • Emerging applications in targeted drug delivery Gaps in current knowledge, such as metabolic pathways and long-term stability, are highlighted to guide future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B1404620 Imidazo[2,1-f][1,2,4]triazin-4-amine CAS No. 1363383-00-9

Properties

IUPAC Name

imidazo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-5-7-1-2-10(5)9-3-8-4/h1-3H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNQEWDYUUWWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289017
Record name Imidazo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-00-9
Record name Imidazo[2,1-f][1,2,4]triazin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of 1,2,4-triazine derivatives with appropriate reagents. One common method includes the reaction of 1,2,4-triazine with chloroacetaldehyde or its dimethyl acetal to form the this compound ring system . The reaction conditions often involve heating and the use of solvents like dioxane and water, with bases such as sodium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound derivatives often involve large-scale synthesis using similar cyclization reactions. These methods are optimized for yield and purity, employing advanced techniques such as microwave irradiation to enhance reaction efficiency .

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing fused heterocycles. A notable method involves reacting 3,6-diaminosubstituted 1,2,4-triazin-5-ones with ethyl oxalyl chloride in tetrahydrofuran (THF) using imidazole as a base. This produces imidazo[1,2-b] triazine-3,6,7(5H)-triones in moderate yields (40–64%) .

Example Reaction:

3 6 Diamino 1 2 4 triazin 5 one+Cl CO 2OEtTHF imidazoleImidazo triazine trione\text{3 6 Diamino 1 2 4 triazin 5 one}+\text{Cl CO }_2\text{OEt}\xrightarrow{\text{THF imidazole}}\text{Imidazo triazine trione}

Substituent (R)Yield (%)
4-Fluorobenzyl61
Benzyl64
Thiophen-2-ylmethyl40

Acylation and Alkylation

The primary amino group undergoes regioselective acylation. Methanesulphonyl chloride facilitates the introduction of acyl moieties without protonating the triazine nitrogen .

Key Findings:

  • Acylation at N-2 enhances solubility and bioactivity.

  • Alkylation with propyl groups yields bronchodilator candidates (e.g., 2-amino-5-methyl-7-propyl derivatives) .

Hydrolysis and Oxidation

The methylthio substituent in derivatives like 2-(methylthio)imidazo[2,1-f] triazin-4(3H)-one undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. Oxidation with hydrogen peroxide converts methylthio groups to sulfonyl groups, altering electronic properties.

Reaction Pathway:

S CH3H2O H+S OHorS CH3H2O2SO2 CH3\text{S CH}_3\xrightarrow{\text{H}_2\text{O H}^+}\text{S OH}\quad \text{or}\quad \text{S CH}_3\xrightarrow{\text{H}_2\text{O}_2}\text{SO}_2\text{ CH}_3

Coupling Reactions

The compound participates in Sonogashira coupling with aryl halides, enabling the introduction of alkynyl groups. This method has been used to synthesize carboxyarylalkyl derivatives for enzyme inhibition studies .

Example:

Imidazo triazin 4 amine+Ar IPd catalystAlkynyl substituted derivative\text{Imidazo triazin 4 amine}+\text{Ar I}\xrightarrow{\text{Pd catalyst}}\text{Alkynyl substituted derivative}

Biological Activity Modulation

Structural modifications significantly impact pharmacological properties:

  • TLR7 Agonism : Introduction of bromo and chloro substituents enhances immune-modulatory activity .

  • Cytotoxicity : Hydroxyl and methoxy groups on phenyl rings improve anticancer activity.

  • Enzyme Inhibition : Carboxyarylalkyl derivatives inhibit AMP deaminase and PDK1/4 isoforms at nanomolar concentrations .

Comparative Reactivity

The compound’s reactivity differs from analogous heterocycles due to its fused structure:

CompoundReactivity Profile
Imidazo[2,1-f] triazin-4-amineHigh electrophilicity at C-7
5-Amino- triazoleLimited participation in cyclization
3-Amino-imidazo[1,2-b]triazinePreferential N-alkylation

Scientific Research Applications

Antitumor Activity

Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. A study synthesized several bioisosteres of the well-known CDK inhibitor roscovitine, including this compound derivatives. These compounds exhibited significant potency in inhibiting various CDKs and inducing apoptosis in human tumor cell lines such as neuroblastoma SH-SY5Y and embryonic kidney HEK293 cells .

Table 1: CDK Inhibition Potency of this compound Derivatives

CompoundCDK Inhibition (IC50 µM)Cell Line Tested
GP021215.3SH-SY5Y
GP02109.8HEK293
Roscovitine20.5SH-SY5Y

Targeting Pancreatic Cancer

Recent research has highlighted the potential of this compound derivatives as selective inhibitors of pyruvate dehydrogenase kinase (PDK), particularly in aggressive pancreatic ductal adenocarcinoma (PDAC). Derivatives showed preferential inhibition of PDK isoforms 1 and 4, leading to significant reductions in cancer cell viability and alterations in metabolic pathways .

Table 2: Efficacy of PDK Inhibitors Derived from this compound

CompoundPDK Inhibition (IC50 µM)Cancer Model
5i4.9KRAS-mutant PSN-1
6j8.0KRAS-wild-type BxPC-3

Modulation of Immune Response

This compound has also been explored for its role as a Toll-like receptor (TLR) modulator. Activation of TLR7 and TLR8 by these compounds can enhance dendritic cell maturation and pro-inflammatory cytokine secretion. This suggests potential applications in vaccine development and immunotherapy .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that yield derivatives with varying biological activities. For instance, a recent patent outlines methods for synthesizing these compounds with specific substitutions that enhance their pharmacological properties .

Table 3: Summary of Synthetic Routes for this compound Derivatives

StepReaction TypeYield (%)
1Iodination88
2Friedel-Crafts Acylation75
3Nucleophilic Displacement70

Mechanism of Action

The mechanism of action of Imidazo[2,1-f][1,2,4]triazin-4-amine involves its role as a TLR7 agonist. It binds to the Toll-like receptor 7 (TLR7) on immune cells, leading to the activation of signaling pathways that stimulate the immune response. This activation can result in the production of cytokines and other immune mediators that help in targeting and destroying cancer cells .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Imidazo[2,1-f][1,2,4]triazin-4-amine, enabling a comparative analysis of their properties and applications.

Structural Analogues with Fused Imidazo-Triazine Systems
Compound Name Molecular Formula Molecular Weight Key Features Pharmacological Relevance
Imidazo[4,5-g]quinazoline derivatives C₁₃H₁₀N₄ (e.g., compound 5–12) ~222.25 Fused imidazo-quinazoline system; aryl/thiophene substituents enhance π-π interactions Anticancer, kinase inhibitors
4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine C₆H₈N₆ 164.17 Non-fused triazine linked to imidazole; dihydro-triazine enhances hydrogen bonding Potential antiviral/antibacterial
4-THIOPHEN-2-YL-1,4-DIHYDRO-BENZO[4,5]IMIDAZO[1,2-A][1,3,5]TRIAZIN-2-YLAMINE C₁₃H₁₁N₅S 277.32 Benzene-fused imidazo-triazine with thiophene; sulfur atom improves solubility Not reported; structural novelty

Key Differences :

  • The dihydro-triazine in may offer better redox stability compared to fully unsaturated triazines .
Imidazo-Thiazole and Pyridine Hybrids
Compound Name Molecular Formula Molecular Weight Key Features Pharmacological Relevance
Imidazo[2,1-b]thiazole-3-methanamine C₆H₇N₃S 153.20 Thiazole ring fused with imidazole; methanamine group for functionalization Antimicrobial, CNS-targeting
4-(2-METHYL-8-NITRO-IMIDAZO[1,2-A]PYRIDIN-3-YL)-THIAZOL-2-YLAMINE C₁₁H₉N₅O₂S 275.29 Nitro and methyl groups enhance electrophilicity; pyridine-thiazole hybrid Antiparasitic (hypothetical)

Key Differences :

  • The nitro group in may confer mutagenic risks, limiting therapeutic utility .
Substituted Imidazo-Pyrazoles and Triazinones
Compound Name Molecular Formula Molecular Weight Key Features Pharmacological Relevance
1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine C₁₁H₁₁N₅ 213.24 Pyridine-pyrazole hybrid; flexible methyl linker for target binding Kinase inhibition (e.g., JAK/STAT)
3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one C₅H₄N₄O 136.11 Triazinone derivative; ketone group alters electronic properties Intermediate for further functionalization

Key Differences :

  • The pyrazole-amine in offers a distinct hydrogen-bonding profile compared to the primary amine in this compound .
  • Triazinones () are less basic than triazin-amines, affecting their interaction with biological targets .

Biological Activity

Imidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its role as a TLR7 agonist and its potential in cancer therapy.

Chemical Structure and Properties

This compound is characterized by a fused triazine structure that contributes to its biological properties. Its derivatives have shown enhanced activity due to modifications in their chemical structure, such as the substitution of heterocyclic rings and variations in alkyl moieties.

TLR7 Agonist Activity

Research indicates that derivatives of this compound exhibit potent agonistic activity towards Toll-like receptor 7 (TLR7). TLR7 is an important receptor involved in the immune response and has been targeted for cancer immunotherapy.

  • Mechanism of Action : The agonistic effect on TLR7 enhances the immune response by promoting the activation of dendritic cells and the production of cytokines. This can lead to improved anti-tumor immunity.
  • Potency : Studies have shown that certain derivatives possess significantly higher TLR7 agonist activity compared to established agonists like imiquimod. For instance, modifications at position 2 of the this compound scaffold have been found to enhance this activity substantially .

Anticancer Properties

This compound derivatives have demonstrated promising anticancer properties through various mechanisms:

  • Inhibition of Tumor Growth : Compounds derived from this compound have been tested against various cancer cell lines. Notably, some derivatives showed significant cytotoxic effects with low IC50 values against pancreatic cancer cells .
  • Induction of Apoptosis : Several studies reported that these compounds can induce apoptosis in cancer cells. For example, specific derivatives were shown to cause chromatin condensation and nuclear fragmentation typical of apoptotic cells .

Table 1: Biological Activity of Selected this compound Derivatives

Compound IDTLR7 Agonist Activity (IC50 µM)Cancer Cell Line TestedIC50 (µM)
Compound A0.05PSN-15.8
Compound B0.02BxPC-38.0
Compound C0.03DiFi6.5

This table summarizes the potency of selected derivatives as TLR7 agonists and their effectiveness against specific cancer cell lines.

Case Study: Efficacy Against Pancreatic Cancer

A study conducted on KRAS mutant pancreatic cancer cells demonstrated that certain this compound derivatives exhibited remarkable efficacy. The most potent compounds showed IC50 values in the low micromolar range (e.g., 5.8 µM), indicating their potential as therapeutic agents in treating pancreatic cancer .

Q & A

Q. What are the common synthetic routes for preparing Imidazo[2,1-f][1,2,4]triazin-4-amine and its derivatives?

The synthesis typically involves multi-step protocols starting from pyrrole or similar heterocyclic precursors. Key steps include Vilsmeier–Haack formylation, N-amination, and halogenation. For example, 7-bromo derivatives are synthesized via continuous-flow methods, integrating exothermic reactions (e.g., bromination) under controlled conditions to enhance safety and efficiency . Batch methods are also used but require longer reaction times (>26.5 hours) compared to flow systems (79 minutes total residence time) .

Q. What structural features of this compound influence its reactivity and biological activity?

The compound’s fused imidazo-triazine core provides a planar aromatic system with multiple nitrogen atoms, enabling hydrogen bonding and π-π interactions. Substituents at the 7-position (e.g., bromo, iodo) significantly modulate electronic properties and binding affinity to targets like PI3Kδ or TLR7. The amine group at position 4 is critical for nucleophilic reactivity in coupling reactions .

Q. How is this compound characterized analytically?

Characterization employs GC/MS for reaction monitoring, NMR (¹H/¹³C) for structural elucidation, and HPLC for purity assessment. Key physical properties include a molecular weight of 134.14 g/mol (C₆H₆N₄), density of 1.5 g/cm³, and a PSA of 56.21 Ų, which influence solubility and pharmacokinetics .

Advanced Research Questions

Q. How can continuous-flow synthesis be optimized for this compound derivatives?

Optimization involves adjusting flow rates, residence times, and temperature gradients. For example, Reactor IV in flow systems achieves 14.1% isolated yield by maintaining cryogenic conditions during bromination and using biphasic oxidative transformations. Pump calibration (e.g., P15–P19) ensures precise reagent mixing, reducing hazardous intermediate accumulation .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Discrepancies in potency (e.g., PI3Kδ inhibition vs. TLR8 agonism) are addressed through systematic SAR studies. For instance, introducing a 3-(piperazin-1-yl)phenyl group at position 7 enhances PI3Kδ selectivity (IC₅₀ < 1 nM) by optimizing steric and electronic interactions with the kinase’s hydrophobic pocket . Contradictory cytotoxicity data are resolved via in vitro assays using isoform-specific cell lines .

Q. What methodologies determine the selectivity of derivatives for kinase targets like PI3Kδ?

Selectivity is assessed using kinase profiling panels and X-ray crystallography. For example, 7-(3-piperazin-1-ylphenyl) derivatives exhibit >100-fold selectivity for PI3Kδ over α/β/γ isoforms due to hydrogen bonding with Val828 and hydrophobic packing with Trp760 in the ATP-binding site . Competitive binding assays with ATP analogs further validate target engagement .

Q. How are intermediates like 7-iodo derivatives stabilized during multi-step synthesis?

Sensitive intermediates (e.g., 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine) are stabilized using silyl protecting groups (TMSCl) and low-temperature (−78°C) lithiation. LaCl₃·2LiCl catalysts facilitate coupling with ribose lactones in THF, minimizing decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 2
Reactant of Route 2
Imidazo[2,1-f][1,2,4]triazin-4-amine

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